Home > Products > Screening Compounds P50608 > {4-[(Piperidin-1-yl)methyl]phenyl}methanol hydrochloride
{4-[(Piperidin-1-yl)methyl]phenyl}methanol hydrochloride - 1955531-63-1

{4-[(Piperidin-1-yl)methyl]phenyl}methanol hydrochloride

Catalog Number: EVT-2982538
CAS Number: 1955531-63-1
Molecular Formula: C13H20ClNO
Molecular Weight: 241.76
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate

Compound Description: This compound shares a similar structure to {4-[(Piperidin-1-yl)methyl]phenyl}methanol hydrochloride but features a but-2-enoate group attached to the phenyl ring. It's a novel compound primarily investigated for its synthesis and characterization via NMR, mass spectrometry, and X-ray diffraction. []

Relevance: Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate exhibits structural similarities to {4-[(Piperidin-1-yl)methyl]phenyl}methanol hydrochloride. Both molecules share a central phenyl ring substituted with a piperidine ring linked by a methylene bridge. The presence of this shared pharmacophore suggests potential for similar biological activities, warranting further investigation.

6-Methyl-2-oxo-N-(4-(piperidin-1-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide derivatives

Compound Description: This series of Biginelli dihydropyrimidines was synthesized from 4-fluoro nitrobenzene and piperidine, subsequently undergoing reduction and reactions with ethyl acetoacetate and various aldehydes. [] These derivatives demonstrated potential antimicrobial, antifungal, and antimalarial activities. []

Relevance: The scaffold 3-oxo-N-(4-(piperidin-1-yl)phenyl)butanamide used to synthesize these derivatives contains the same phenylpiperidine moiety found in {4-[(Piperidin-1-yl)methyl]phenyl}methanol hydrochloride. [] The shared structural element suggests the potential for overlapping biological activities between these compounds and {4-[(Piperidin-1-yl)methyl]phenyl}methanol hydrochloride.

(2E)-1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-3-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one

Compound Description: This compound, a chalcone derivative, exhibits an E conformation around the C=C double bond with a syn orientation of the triazole methyl group to the carbonyl oxygen. [] Its crystal structure reveals aggregation into layers through C–H⋯O and C–H⋯π interactions. []

Relevance: Similar to {4-[(Piperidin-1-yl)methyl]phenyl}methanol hydrochloride, this compound incorporates the phenylpiperidine moiety, suggesting a potential for shared chemical properties and potential applications. [] The specific interactions observed in its crystal structure might influence its biological activity and interactions with targets.

3-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-5-[4-(piperidin-1-yl)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide

Compound Description: This compound incorporates a planar pyrazole ring nearly coplanar with the thiourea residue and slightly twisted with respect to the triazole ring. [] It forms supramolecular chains via C—H⋯N and C—H⋯O interactions involving the dimethylformamide solvent molecules. []

Relevance: This molecule and {4-[(Piperidin-1-yl)methyl]phenyl}methanol hydrochloride share the common structural motif of a phenyl ring substituted with a piperidine ring. [] Although their overall structures differ significantly, the presence of this shared element suggests a potential for overlapping biological activities or interactions with similar molecular targets.

Compound Description: This Mannich base functions as a ligand in the synthesis of new copper (II) and iron (III) complexes. [] Its X-ray diffraction analysis revealed a monoclinic crystal system with a Cc space group. [] Metal complexes using this ligand showed activity in oxidizing 3,5-di-tert-butylcatechol. []

Relevance: HL is a close structural analog of {4-[(Piperidin-1-yl)methyl]phenyl}methanol hydrochloride. Both compounds share the same core structure, with HL featuring an acetamide group at the para position of the phenyl ring and {4-[(Piperidin-1-yl)methyl]phenyl}methanol hydrochloride having a hydroxymethyl group. This structural similarity suggests that understanding the properties and biological activity of HL could provide insights into {4-[(Piperidin-1-yl)methyl]phenyl}methanol hydrochloride.

3-Hydroxy-1-methyl-2-[4-(piperidin-1-yl)phenyl]quinolin-4(1H)-one

Compound Description: This compound exists as two structurally similar but crystallographically independent molecules linked by O—H⋯O hydrogen bonds. [] It displays a twisted benzene ring relative to the 1,4-dihydroquinoline skeleton and further intermolecular interactions in its crystal structure. []

Relevance: This compound and {4-[(Piperidin-1-yl)methyl]phenyl}methanol hydrochloride share the common phenylpiperidine structural element. [] Though their overall structures differ, this shared motif might contribute to similarities in their physicochemical properties.

(E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino)phenyl)acetamide analogues

Compound Description: This series utilizes a 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde (BCFI) moiety, a Losartan metabolite. [] Synthesized via vilsmeyer formylation and subsequent reactions with morpholin-3-one derivatives and substituted anilines, these analogues hold potential medicinal applications due to their structural similarity to BCFI. []

Relevance: While not directly containing the phenylpiperidine moiety, these analogues, particularly the intermediate 2-(2-butyl-5-chloro-4-formyl-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino)phenyl)acetamide, share a similar structure with {4-[(Piperidin-1-yl)methyl]phenyl}methanol hydrochloride around the central phenyl ring and connecting methylene bridge. [] This structural similarity, though less pronounced, could point to shared synthetic pathways or potential bioisosteric relationships between these compounds.

1-(4-Methylphenyl)-2-(pyrrolidin-1-yl)hexan-1-one (4-MPHP) hydrochloride

Compound Description: Identified as a cathinone derivative, this compound's structure was confirmed by X-ray crystallography. [] Crystallizing in the P21/c monoclinic space group, it represents a new psychoactive substance (NPS) requiring characterization for its potential effects. []

Relevance: 4-MPHP hydrochloride and {4-[(Piperidin-1-yl)methyl]phenyl}methanol hydrochloride share a common structural feature: a phenyl ring substituted with a heterocyclic ring (pyrrolidine in 4-MPHP and piperidine in the target compound) linked by a carbon chain. While the length and substitution pattern of the carbon chain differ, this shared motif might be associated with similar pharmacological profiles, particularly considering the psychoactive properties of cathinones.

2-(4-phenyl-6-(4-(piperidin-1-yl)aryl substituted)pyrimidin-2-yl)isoindoline-1,3-diones

Compound Description: Synthesized using microwave irradiation, this series involves a multi-step reaction starting from piperidine and 4-chloroacetophenone. [] These compounds demonstrated potential antibacterial activity. []

[4-(5-aminomethyl-2-fluoro-phenyl)-piperidin-1-yl]-(4-bromo-3-methyl-5-propoxy-thiophen-2-yl)methanone hydrochloride

Compound Description: This compound acts as a potent inhibitor of mast cell tryptase. [, ] Its therapeutic potential extends to treating physiological conditions requiring tryptase inhibition. [, ]

Relevance: This compound and {4-[(Piperidin-1-yl)methyl]phenyl}methanol hydrochloride share the core structure of a piperidine ring linked to a phenyl ring. The key difference lies in the presence of a thiophene-2-yl-methanone moiety attached to the piperidine nitrogen in the related compound, replacing the methyl group present in {4-[(Piperidin-1-yl)methyl]phenyl}methanol hydrochloride. This structural modification suggests that the related compound might target different biological pathways compared to {4-[(Piperidin-1-yl)methyl]phenyl}methanol hydrochloride. ,

Compound Description: This compound acts as a ligand in a synthesized cadmium(II) complex, forming a triclinic crystal system with the P-1 space group. []

Relevance: This compound and {4-[(Piperidin-1-yl)methyl]phenyl}methanol hydrochloride share a common structural feature: a central phenyl ring with a heterocyclic substituent connected via a methylene bridge. Despite significant differences in the heterocyclic moiety and additional substituents, the shared structural element suggests potential similarities in their coordination chemistry and interaction with metal ions, warranting further investigation.

3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylic acid (Ozagrel)

Compound Description: This compound, known as Ozagrel, serves as a ligand in the synthesis of three new transition metal complexes. [] Characterized by elemental analysis, IR, TG, PXRD, and single-crystal X-ray diffraction, these complexes, [Cu(Ozagrel)]n, [Zn(Ozagrel)(Cl)]n, and {[Mn2(Ozagrel)(1,4-ndc)2]·(H2O)}n (1,4-ndc = 1,4-Naphthalenedicarboxylic acid), form 2D and 3D coordination polymers. []

Relevance: Ozagrel and {4-[(Piperidin-1-yl)methyl]phenyl}methanol hydrochloride share a similar backbone structure: a central phenyl ring substituted with a heterocyclic ring (imidazole in Ozagrel and piperidine in the target compound) connected by a methylene bridge. This structural resemblance suggests that Ozagrel, although possessing different functional groups, might exhibit comparable binding modes with metal ions, making it a valuable reference point for understanding the coordination behavior of {4-[(Piperidin-1-yl)methyl]phenyl}methanol hydrochloride.

3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-{4-[(4-methylpiperazin- 1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide monohydrochloride

Compound Description: This compound and its salt forms, synthesized through various methods, serve as potential therapeutic agents. []

Relevance: This compound shares a key structural feature with {4-[(Piperidin-1-yl)methyl]phenyl}methanol hydrochloride: a central phenyl ring substituted with a piperazine ring (methylated in the related compound) connected by a methylene bridge. Although the overall structures differ, the presence of this shared motif might be associated with similar pharmacological activities or interactions with specific molecular targets, highlighting the importance of exploring the structure-activity relationship within this chemical space.

Compound Description: This novel series of compounds was synthesized and characterized through NMR, IR, and mass spectral data. [] These compounds displayed notable antifungal activity against specific fungal strains, particularly Aspergillus niger and Aspergillus flavus, compared to Candida albicans. []

Relevance: While structurally distinct from {4-[(Piperidin-1-yl)methyl]phenyl}methanol hydrochloride, these compounds share a common motif: a central phenyl ring substituted with a heterocyclic ring (imidazole in the related compounds and piperidine in the target compound) linked by a carbon chain. This shared structural feature, despite differences in the heterocyclic ring and additional substituents, suggests a potential for overlapping biological activities, particularly in the context of antifungal properties.

(3-Chloro-4-fluoro-phenyl)-[4-fluoro-4-{[(5-methyl-pyridin-2-ylmethyl) -amino]-methyl}piperidin-1-yl]-methadone (F 13640)

Compound Description: This high-efficacy 5-hydroxytryptamine (HT)1A receptor agonist demonstrates potent analgesic effects through neuroadaptive mechanisms. [, ] In a rat model of trigeminal neuropathic pain, F 13640 effectively attenuated allodynia-like behavior, showcasing potential for treating chronic pain conditions. []

1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide

Compound Description: This compound demonstrates potent cannabinoid-1 receptor (CB1R) antagonist activity with a favorable tPSA value, indicating limited blood-brain barrier penetration. [] This peripherally restricted CB1R antagonist exhibits significant weight-loss efficacy in diet-induced obese mice, suggesting potential as a therapeutic agent for obesity and metabolic syndrome. []

(R)-3-((3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169)

Compound Description: This compound acts as a novel, intravenous glutamate N-methyl-d-aspartate 2B receptor (GluN2B) negative allosteric modulator (NAM). [] Its high binding affinity for the GluN2B subunit allosteric modulatory site and selective inhibition of GluN2B receptor function make it a promising candidate for treatment-resistant depression. [] Preclinical studies demonstrated efficacy in reducing immobility in the forced swim test and improving hippocampal long-term potentiation, supporting its potential as an antidepressant. []

Relevance: While BMS-986169 does not share the exact phenylpiperidine moiety found in {4-[(Piperidin-1-yl)methyl]phenyl}methanol hydrochloride, it contains a structurally related piperidine ring with substitutions at the 3 and 4 positions. This structural similarity, despite differences in the overall molecular architecture, suggests that understanding the pharmacological profile and target interactions of BMS-986169 might provide insights into the potential biological activities of compounds containing the piperidine motif, including {4-[(Piperidin-1-yl)methyl]phenyl}methanol hydrochloride.

N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A)

Compound Description: SR141716A is a selective cannabinoid CB1 receptor antagonist. [] Studies showed that it could inhibit the antinociceptive effects of improgan, a non-opioid analgesic, suggesting a potential interaction between improgan's mechanism and the cannabinoid system. []

Relevance: Both SR141716A and {4-[(Piperidin-1-yl)methyl]phenyl}methanol hydrochloride contain a piperidine ring. While the overall structures of the two compounds differ significantly, the shared presence of the piperidine ring highlights the versatility of this chemical group in interacting with diverse biological targets.

Compound Description: This Schiff base ligand (HL) coordinates with MoO2(II) to form a complex, characterized by various spectroscopic techniques and DFT studies. [] The complex exhibits potential pharmacological action based on its in silico bioactivity score, drug-likeness, and ADME properties. []

Relevance: While not directly containing a piperidine ring like {4-[(Piperidin-1-yl)methyl]phenyl}methanol hydrochloride, HL and its complex share a structural resemblance through the central phenyl ring, methylene bridge, and presence of a nitrogen-containing heterocycle (pyrazole in HL). This structural similarity, despite the absence of a piperidine ring, suggests that investigating the coordination chemistry and biological activity of HL's MoO2(II) complex might provide insights into the potential applications of compounds with similar structural elements, including those with a piperidine ring like {4-[(Piperidin-1-yl)methyl]phenyl}methanol hydrochloride.

Compound Description: This compound is synthesized through a multi-step reaction involving a key intermediate (3,5-dimethyl-1H-pyrazol-1-yl)methanol. []

4-((5-substituted-1H-indol-3-yl)methyl)-3-methyl-1-phenyl-1H-pyrazol-5-ols

Compound Description: This series of compounds is synthesized via a Knoevenagel condensation reaction followed by selective reduction. [] The use of L-proline as a catalyst and sodium borohydride as a reducing agent allows for efficient synthesis with short reaction times and good yields. []

Relevance: Although these compounds do not share the piperidine ring present in {4-[(Piperidin-1-yl)methyl]phenyl}methanol hydrochloride, they highlight a common synthetic strategy often employed for molecules with a central phenyl ring and a methylene linker, like in the target compound.

1,2-bis((3-methylbut-2-en-1-yl)oxy)-4-(((3-methylbut-2-en-1-yl)oxy)methyl)benzene

Compound Description: This compound, synthesized as a potential melanogenesis inhibitor, exhibits structural similarity to the commercial fragrance methyl diantilis. [] Its synthesis involves a three-step process including alkylation, reduction, and etherification reactions. []

3,4-Bis(substituted phenyl)-7-(6-methylpyridin-2-yl)-3,3a,3b,4-tetrahydro-7H-pyrrolo[2,3-c:5,4-c']diisoxazole

Compound Description: This series of bis-isoxazole derivatives, synthesized using a microwave-assisted solvent-free method, demonstrated moderate antimicrobial and antioxidant activities. [] The efficient synthetic approach highlights the advantages of microwave irradiation in organic synthesis. []

5-chloro-N-(2-isopropoxy-5-methyl-4-(piperidin-4-ylphenyl)-N-2-(isopropylsulfonyl)phenyl)-2,4-diamine di-hydrochloride

Compound Description: This compound is a potent and selective anaplastic lymphoma kinase (ALK) inhibitor. [] A novel process for its preparation, along with the identification of its crystalline form, has been described. [] This compound is currently undergoing phase 1 and 2 clinical trials due to its promising antitumor activity in ALK-positive cancer patients. []

N-((3,5-sub-4,5-dihydroisoxazol-4-yl)methyl)aniline derivatives

Compound Description: These compounds were synthesized from chalcones and evaluated for their in vivo anti-inflammatory activity using the carrageenan-induced rat paw edema method. [] Some derivatives exhibited significant activity comparable to the standard drug indomethacin. []

Relevance: Although structurally different from {4-[(Piperidin-1-yl)methyl]phenyl}methanol hydrochloride, this series highlights the pharmacological relevance of compounds containing heterocyclic rings and aromatic moieties connected by linkers, which is a structural feature shared with {4-[(Piperidin-1-yl)methyl]phenyl}methanol hydrochloride.

Compound Description: This mefloquine derivative, crystallized as a methanol solvate, exhibits a distorted chair conformation of the piperidinyl group. [] Intermolecular O—H⋯O and C—H⋯O hydrogen bonds contribute to its crystal packing, forming supramolecular chains. []

Relevance: Both this compound and {4-[(Piperidin-1-yl)methyl]phenyl}methanol hydrochloride share the piperidine ring as a central structural motif. This shared feature, despite significant differences in the overall structure and presence of a quinoline ring in the mefloquine derivative, suggests a potential for similar conformational flexibility and hydrogen-bonding capabilities, potentially influencing their interactions with biological targets.

7-Aryliden-3,3a,4,5,6,7-(hexahydro-5-(2-ethoxyethyl)-2-phenyl-3-aryl-2H-pyrazolo[4,3-c]pyridine Hydrochloride

Compound Description: Synthesized through a Claisen-Schmidt reaction followed by heterocyclization, this series of compounds features a piperidine ring fused with a pyrazole ring. [] The X-ray crystal structure reveals a chair conformation for the piperidine ring and an envelope conformation for the pyrazoline ring. []

Relevance: Similar to {4-[(Piperidin-1-yl)methyl]phenyl}methanol hydrochloride, these compounds incorporate a piperidine ring as a central structural element. The presence of this shared motif, despite significant differences in the overall structure and fusion with a pyrazole ring, highlights the importance of the piperidine ring in medicinal chemistry and its versatility in interacting with biological targets.

Compound Description: This series of compounds was designed and synthesized as Glycine Transporter‐1 (GlyT1) inhibitors. [] They demonstrated in vivo efficacy, suggesting potential for treating conditions like schizophrenia. []

Relevance: Both these compounds and {4-[(Piperidin-1-yl)methyl]phenyl}methanol hydrochloride contain a piperidine ring within their structure. This shared feature, despite the presence of a benzamide group and different substitutions on the piperidine ring in the GlyT1 inhibitors, indicates that both compounds belong to a broader chemical class with potential for CNS activity. Understanding the structure-activity relationships within this class could be beneficial for further drug development.

Compound Description: These novel derivatives, synthesized from isoxazoles and pyridinium salts, were investigated for their ability to induce apoptosis in the THP-1 cell line. [] Some of these compounds demonstrated potent cytotoxic activity and a significant apoptotic effect, making them promising leads for anticancer drug development. []

Relevance: These compounds, although structurally distinct from {4-[(Piperidin-1-yl)methyl]phenyl}methanol hydrochloride, highlight a crucial aspect of medicinal chemistry: exploring diverse heterocyclic scaffolds for desired biological activities. While the piperidine ring is a prominent feature in many bioactive molecules, including {4-[(Piperidin-1-yl)methyl]phenyl}methanol hydrochloride, these derivatives showcase the potential of alternative heterocycles like pyrroles and triazenes in developing novel therapeutic agents.

Compound Description: H2L, a complex organic ligand, forms a tetrameric copper(II) complex with a Cu4O4 core. [] The complex's crystal and molecular structure were determined by X-ray diffraction, revealing a distorted square pyramidal coordination geometry around the copper atoms. [] Magnetic studies indicated a predominance of ferromagnetic interactions within the complex. []

Relevance: This copper (II) complex, while not directly related to {4-[(Piperidin-1-yl)methyl]phenyl}methanol hydrochloride in terms of structure, exemplifies the coordination chemistry of metal ions with organic ligands. Although H2L lacks a piperidine ring, its multiple hydroxyl and nitrogen donor atoms allow for chelation with copper(II), similar to how the piperidine nitrogen in {4-[(Piperidin-1-yl)methyl]phenyl}methanol hydrochloride could potentially interact with metal centers. This comparison highlights the importance of understanding the coordination properties of ligands when designing metal-based compounds with specific applications. [](https://www.semanticscholar.org/paper/730d0c11e662936b92732630a8364c5540b64

Overview

{4-[(Piperidin-1-yl)methyl]phenyl}methanol hydrochloride is a chemical compound that belongs to a class of piperidine derivatives. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. Its structure incorporates a piperidine ring, which is often associated with psychoactive and therapeutic effects.

Source

The synthesis and characterization of {4-[(Piperidin-1-yl)methyl]phenyl}methanol hydrochloride have been documented in various scientific literature, including patents and research articles. These sources provide insights into its synthesis methods, biological evaluations, and potential applications in drug development .

Classification

This compound can be classified as:

  • Chemical Class: Piperidine derivatives
  • Functional Group: Alcohols (due to the methanol component)
  • Salt Form: Hydrochloride salt
Synthesis Analysis

The synthesis of {4-[(Piperidin-1-yl)methyl]phenyl}methanol hydrochloride typically involves several key steps:

  1. Starting Materials: The synthesis may begin with commercially available piperidine derivatives and substituted phenols.
  2. Nucleophilic Substitution: A common method involves nucleophilic substitution reactions where the piperidine moiety is introduced onto a phenolic compound.
  3. Formation of Hydrochloride Salt: The final product is often converted into its hydrochloride form to enhance solubility and stability.

Technical details include the use of solvents such as dichloromethane or toluene during reactions, and the application of bases or acids to facilitate various steps in the synthesis process .

Molecular Structure Analysis

Structure

The molecular structure of {4-[(Piperidin-1-yl)methyl]phenyl}methanol hydrochloride can be represented as follows:

C13H18ClNO\text{C}_{13}\text{H}_{18}\text{ClN}\text{O}

This structure features:

  • A piperidine ring (six-membered nitrogen-containing ring)
  • A phenyl group attached to the piperidine via a methylene bridge
  • A hydroxymethyl group (-CH2OH) contributing to its alcohol functionality

Data

Key molecular data includes:

  • Molecular Weight: Approximately 241.74 g/mol
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range for similar compounds.
Chemical Reactions Analysis

The compound can undergo various chemical reactions typical for alcohols and amines:

  1. Esterification: Reaction with carboxylic acids to form esters.
  2. Nucleophilic Attack: The hydroxymethyl group can act as a nucleophile in various substitution reactions.
  3. Dehydration Reactions: Under acidic conditions, dehydration can lead to the formation of alkenes or other derivatives.

Technical details regarding reaction conditions often include temperature control, choice of catalysts, and reaction times to optimize yields .

Mechanism of Action

The mechanism of action for {4-[(Piperidin-1-yl)methyl]phenyl}methanol hydrochloride is largely dependent on its biological targets. Compounds containing piperidine rings are known to interact with neurotransmitter systems, potentially acting as agonists or antagonists at specific receptors.

Process

  1. Receptor Binding: The piperidine moiety facilitates binding to neurotransmitter receptors (e.g., dopamine or serotonin receptors).
  2. Signal Transduction: Upon binding, conformational changes in the receptor may initiate intracellular signaling pathways, influencing physiological responses.

Data from pharmacological studies indicate that such compounds may exhibit effects on mood regulation, cognition enhancement, or analgesic properties .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid when in hydrochloride form.
  • Solubility: Soluble in water and common organic solvents (e.g., ethanol, methanol).

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases; sensitive to oxidation if not properly stored.

Relevant data from studies indicate that the compound maintains stability over time when stored appropriately .

Applications

{4-[(Piperidin-1-yl)methyl]phenyl}methanol hydrochloride has several scientific uses:

  1. Pharmaceutical Development: Investigated for potential therapeutic effects in treating neurological disorders.
  2. Biochemical Research: Utilized in studies exploring receptor interactions and signal transduction pathways.
  3. Synthetic Chemistry: Serves as an intermediate in the synthesis of more complex pharmaceutical agents.

Research continues into optimizing its properties for enhanced efficacy and reduced side effects in clinical applications .

Properties

CAS Number

1955531-63-1

Product Name

{4-[(Piperidin-1-yl)methyl]phenyl}methanol hydrochloride

IUPAC Name

[4-(piperidin-1-ylmethyl)phenyl]methanol;hydrochloride

Molecular Formula

C13H20ClNO

Molecular Weight

241.76

InChI

InChI=1S/C13H19NO.ClH/c15-11-13-6-4-12(5-7-13)10-14-8-2-1-3-9-14;/h4-7,15H,1-3,8-11H2;1H

InChI Key

GCOOVEYITUWSPT-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CC2=CC=C(C=C2)CO.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.